molecular formula C16H12ClNO2S B10866158 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B10866158
M. Wt: 317.8 g/mol
InChI Key: YEZJSBXEXXISAY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound with the following chemical structure:

Structure: C23H18Cl2N2OS2\text{Structure: } \text{C}_{23}\text{H}_{18}\text{Cl}_2\text{N}_2\text{OS}_2 Structure: C23​H18​Cl2​N2​OS2​

This compound belongs to the class of benzothieno[2,3-d][1,3]oxazinones and exhibits interesting properties due to its fused ring system. It contains both sulfur and oxygen atoms in its heterocyclic core, making it relevant for various applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a suitable precursor with chlorophenyl substituents. detailed reaction conditions and mechanisms are proprietary and may vary depending on the specific industrial process.

Industrial Production Methods: While industrial-scale production methods are not widely disclosed, researchers have explored catalyst-free reactions and other efficient strategies to access this compound . Further optimization and scale-up studies are necessary for large-scale production.

Chemical Reactions Analysis

Reactivity:

  • Oxidation : Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction of the carbonyl group may yield the corresponding alcohol.
  • Substitution : The chlorophenyl group can participate in substitution reactions.
  • Cyclization : Intramolecular cyclization reactions are possible due to the fused ring system.
Common Reagents and Conditions:
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution : Various nucleophiles (e.g., amines, thiols) can be employed.
  • Cyclization : Acidic or basic conditions to promote cyclization.

Major Products: The major products depend on the specific reaction conditions and substituents. Commonly observed products include derivatives with modified functional groups or ring systems.

Scientific Research Applications

Chemistry:

  • Building Blocks : Used as a building block in the synthesis of more complex molecules.
  • Drug Discovery : Investigated for potential pharmaceutical applications.
Biology and Medicine:
  • Biological Studies : Studied for its interactions with biological targets.
  • Drug Development : May serve as a lead compound for drug development.
Industry:
  • Materials Science : Potential applications in materials science due to its unique structure.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar heterocyclic cores (such as benzothiophenes and oxazinones) can be compared. Notable examples include:

  • Benzothiophenes : Share the same sulfur-containing ring system.
  • Oxazinones : Similar fused ring structures.

Properties

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C16H12ClNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2

InChI Key

YEZJSBXEXXISAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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